molecular formula C13H18O2S2Si B14311458 Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- CAS No. 114397-25-0

Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-

Cat. No.: B14311458
CAS No.: 114397-25-0
M. Wt: 298.5 g/mol
InChI Key: AMCDDXXPFCPNBV-UHFFFAOYSA-N
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Description

Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- is a complex organosilicon compound It features a silane core bonded to a thienyl group, which is further substituted with a phenylthio group and a dioxido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- typically involves multi-step organic synthesis. The process begins with the preparation of the thienyl core, followed by the introduction of the phenylthio and dioxido groups. The final step involves the attachment of the silane moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Optimization of reaction conditions and the use of efficient catalysts are essential for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a hydroxyl group.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organosilicon compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- involves its interaction with specific molecular targets. The phenylthio and dioxido groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The silane core provides stability and enhances the compound’s overall properties.

Comparison with Similar Compounds

Similar Compounds

    Silane, [2,5-dihydro-1,1-dioxido-3-thienyl]trimethyl-: Lacks the phenylthio group, resulting in different chemical properties.

    Silane, [2,5-dihydro-4-(phenylthio)-3-thienyl]trimethyl-: Lacks the dioxido group, affecting its reactivity and applications.

Uniqueness

Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl- is unique due to the presence of both the phenylthio and dioxido groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

CAS No.

114397-25-0

Molecular Formula

C13H18O2S2Si

Molecular Weight

298.5 g/mol

IUPAC Name

(1,1-dioxo-4-phenylsulfanyl-2,5-dihydrothiophen-3-yl)-trimethylsilane

InChI

InChI=1S/C13H18O2S2Si/c1-18(2,3)13-10-17(14,15)9-12(13)16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

AMCDDXXPFCPNBV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(CS(=O)(=O)C1)SC2=CC=CC=C2

Origin of Product

United States

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